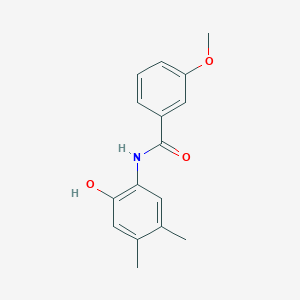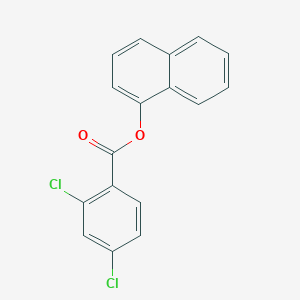
1-naphthyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-naphthyl 2,4-dichlorobenzoate, also known as NDB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the family of naphthalene derivatives and has been found to exhibit a range of biological and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-naphthyl 2,4-dichlorobenzoate is not fully understood, but it is believed to involve the formation of covalent adducts with the target enzymes. This leads to the inhibition of their activity, which can have a range of biological and physiological effects.
Biochemical and physiological effects:
1-naphthyl 2,4-dichlorobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. 1-naphthyl 2,4-dichlorobenzoate has also been found to have neuroprotective effects, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-naphthyl 2,4-dichlorobenzoate in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the metabolism of xenobiotic compounds and the activity of cytochrome P450 enzymes. However, the use of 1-naphthyl 2,4-dichlorobenzoate can also have limitations, as it may have off-target effects and can be toxic at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 1-naphthyl 2,4-dichlorobenzoate. One area of interest is the development of 1-naphthyl 2,4-dichlorobenzoate-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the identification of new targets for 1-naphthyl 2,4-dichlorobenzoate and the development of more selective inhibitors. Finally, there is a need for further research on the toxicity and safety of 1-naphthyl 2,4-dichlorobenzoate, particularly in the context of its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1-naphthyl 2,4-dichlorobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to exhibit a range of biological and physiological effects, and it has potential applications in the treatment of cancer and neurodegenerative diseases. While there are limitations to its use, 1-naphthyl 2,4-dichlorobenzoate remains a valuable tool for studying enzyme activity and metabolism. Further research is needed to fully understand the mechanism of action of 1-naphthyl 2,4-dichlorobenzoate and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-naphthyl 2,4-dichlorobenzoate involves the reaction between 1-naphthol and 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-naphthyl 2,4-dichlorobenzoate has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of microsomal epoxide hydrolase, an enzyme that is involved in the metabolism of many xenobiotic compounds. 1-naphthyl 2,4-dichlorobenzoate has also been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins.
Propiedades
IUPAC Name |
naphthalen-1-yl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O2/c18-12-8-9-14(15(19)10-12)17(20)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCUPXAWZNCBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
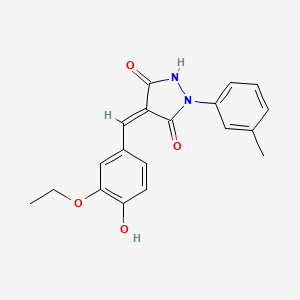
![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
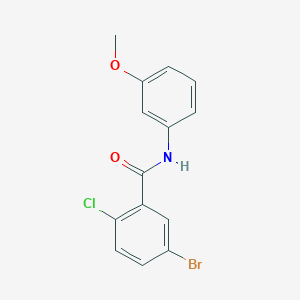
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
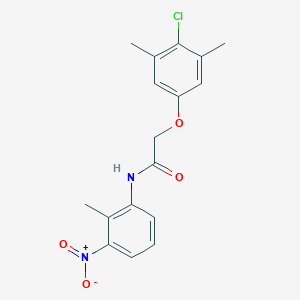
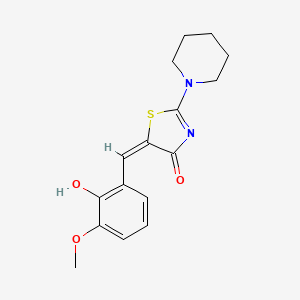

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
